molecular formula C14H31BrN2S B1420844 N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1235441-76-5

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B1420844
CAS No.: 1235441-76-5
M. Wt: 339.38 g/mol
InChI Key: SQDWLVDRRWDBMO-UHFFFAOYSA-N
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Description

N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C₁₄H₃₁BrN₂S and a molecular weight of 339.38 g/mol . This compound is known for its unique structure, which includes a dodecylsulfanyl group attached to a methanimidamide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with methyl isothiocyanate, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the methanimidamide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide can be compared with similar compounds such as:

  • N’-methyl(dodecylsulfanyl)methanimidamide chloride
  • N’-methyl(dodecylsulfanyl)methanimidamide nitrate

These compounds share similar structural features but differ in their counterions (chloride, nitrate, or hydrobromide). The hydrobromide salt is unique due to its specific solubility and stability properties, which can influence its reactivity and applications .

Properties

IUPAC Name

dodecyl N'-methylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-17-14(15)16-2;/h3-13H2,1-2H3,(H2,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWLVDRRWDBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NC)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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